molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid

Cat. No.: B2717347
CAS No.: 940477-91-8
M. Wt: 292.335
InChI Key: NQYALWFVXWRKMW-UHFFFAOYSA-N
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Description

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butyrylamino group attached to an aniline moiety, which is further connected to a pentanoic acid chain. It is used in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .

Comparison with Similar Compounds

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

5-[4-(butanoylamino)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYALWFVXWRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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